2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid
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Overview
Description
2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid is a boronic acid derivative with the molecular formula C11H17BN2O2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, starting with a halogenated pyridine, a metal-halogen exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation reactions using automated reactors. The process ensures high yield and purity, often employing catalysts to enhance reaction efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Typically performed under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyridine-4-boronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
Uniqueness
2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid stands out due to its specific structural features, which confer unique reactivity and stability. Its piperidine ring enhances its solubility and reactivity in organic solvents, making it more versatile in various synthetic applications compared to its analogs .
Properties
Molecular Formula |
C11H17BN2O2 |
---|---|
Molecular Weight |
220.08 g/mol |
IUPAC Name |
[6-(4-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c1-9-4-6-14(7-5-9)11-3-2-10(8-13-11)12(15)16/h2-3,8-9,15-16H,4-7H2,1H3 |
InChI Key |
ITRXSDCTBWEMAS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCC(CC2)C)(O)O |
Origin of Product |
United States |
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